molecular formula C6H12O2 B094037 trans-1,2-Cyclohexanediol CAS No. 1072-86-2

trans-1,2-Cyclohexanediol

Cat. No. B094037
CAS RN: 1072-86-2
M. Wt: 116.16 g/mol
InChI Key: PFURGBBHAOXLIO-PHDIDXHHSA-N
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Description

Trans-1,2-cyclohexanediol is a chemical compound that has garnered attention due to its potential applications in various fields, including the synthesis of glycomimetics and as a molecular scaffold for the synthesis of ligands and receptors. The compound is characterized by its two hydroxyl groups attached to the first and second carbon atoms of the cyclohexane ring in a trans configuration, which influences its chemical behavior and physical properties .

Synthesis Analysis

The synthesis of trans-1,2-cyclohexanediol has been explored through various methods. One approach involves the stereoselective synthesis of diastereoisomeric dicarboxy-4,5-cyclohexanediols, which are locked in a chair conformation, making them suitable for mimicking vicinally disubstituted monosaccharides . Another method compares the synthesis in standard glassware with that in a microreactor, highlighting the advantages of the latter, such as higher reaction rates, higher purity, and the absence of colored impurities . Additionally, a recyclable diselane-catalyzed oxidation of cyclohexene with hydrogen peroxide has been reported as a practical and eco-friendly approach to producing trans-1,2-cyclohexanediol .

Molecular Structure Analysis

The molecular structure of trans-1,2-cyclohexanediol is significant in determining its reactivity and interactions. Studies have shown that the trans configuration of the hydroxyl groups plays a role in the self-association behavior of the compound, with spectroscopic and computational studies revealing differences in the self-association of cis and trans isomers . The crystal structure of a co-crystal formed with tartaric acid has also been elucidated, providing insights into the compound's potential for use in resolution processes .

Chemical Reactions Analysis

Trans-1,2-cyclohexanediol participates in various chemical reactions due to its functional hydroxyl groups. For instance, it can form esters with acetic acid analogs, and the conformational equilibria of these esters have been studied, revealing the influence of hyperconjugation and steric effects . The compound also serves as a precursor in the synthesis of diastereomeric dihydroxy-diaminocyclohexanes, which have been evaluated for their antitumor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-1,2-cyclohexanediol are closely related to its molecular structure. The presence of hydroxyl groups allows for hydrogen bonding, which affects the compound's solubility, melting point, and phase transitions. Infrared spectroscopy has been used to study these properties, showing the role of hydrogen bonding in the solid and liquid phases and during phase transitions . The co-crystal with tartaric acid exhibits a relatively high melting point, which is attributed to the stability of its hydrogen bonding pattern .

Scientific Research Applications

  • Catalytic Systems : It is used in catalytic systems. Kabir et al. (2010) highlighted that while cis-1,2-Cyclohexanediol was more effective than trans-1,2-Cyclohexanediol, the latter still played a role in facilitating Cu-catalyzed cross-coupling reactions, which are crucial for the synthesis of biologically important vinyl sulfides (Kabir et al., 2010).

  • Synthesis of trans-1,2-Cyclohexanediol : Yu et al. (2014) described a method for the quick and practical synthesis of trans-1,2-Cyclohexanediol from cyclohexene, emphasizing its eco-friendly and efficient production (Yu et al., 2014).

  • Microreactor vs. Standard Glass Apparatus : Hartung et al. (2007) compared the preparation of trans-1,2-Cyclohexanediol in standard glassware and a microreactor, finding benefits in the latter such as higher reagent concentration, faster reaction rate, and higher purity product (Hartung et al., 2007).

  • Oxidation of Olefins : Zhang et al. (2009) studied the oxidation of cyclohexene to trans-1,2-Cyclohexanediol, demonstrating high conversion and selectivity using MoO3 as a catalyst (Zhang et al., 2009).

  • Biphasic System Oxidation Method : Rosatella et al. (2011) described a method for oxidizing cyclohexene to trans-1,2-Cyclohexanediol using p-toluenesulfonic acid and hydrogen peroxide in a biphasic system, achieving high conversion rates (Rosatella et al., 2011).

  • Phase Transition Studies : Leitão et al. (1999) studied the phase transitions of trans- and cis-1,2-Cyclohexanediol using infrared spectroscopy, providing insight into their behavior in different phases (Leitão et al., 1999).

  • Polymorphism of Cyclohexanediols : Bebiano et al. (2014) investigated the polymorphism of cis-1,4-cyclohexanediol, with implications for understanding the structural behavior of trans-1,2-Cyclohexanediol (Bebiano et al., 2014).

  • Separation and Purification : Deng-gao (2004) focused on the separation and purification of trans-1,2-Cyclohexanediol, describing an effective distillation process under vacuum conditions (Deng-gao, 2004).

  • Oxidation Using Ionic Liquids : Jing-mei et al. (2011) synthesized trans-1,2-Cyclohexanediol by oxidizing cyclohexene with hydrogen peroxide and ionic liquids, highlighting the effects of different variables on yield and selectivity (Jing-mei et al., 2011).

  • Green Process Synthesis Comparisons : Antonetti et al. (2013) compared green protocols for the synthesis of 1,2-cyclohexanediol, including the dihydroxylation of cyclohexene and the hydrogenation of catechol (Antonetti et al., 2013).

Mechanism of Action

Target of Action

Trans-1,2-Cyclohexanediol primarily targets the formation of heterochiral dimers . These dimers are energetically unrivalled and form in close analogy to 1,2-ethanediol . The compound also has a synergistic retardation effect on the percutaneous absorption and penetration of metronidazole (MTZ) .

Mode of Action

The compound interacts with its targets through a process of dimerisation . This involves the formation of an S4-symmetric heterochiral dimer, which is energetically unrivalled . The process is influenced by the relative chirality of the two monomers .

Biochemical Pathways

The enzymatic oxidation of 1,2-cyclohexanediol by Gluconobacter oxydans (ATCC 621) is a key biochemical pathway . At low pH, membrane-bound enzymes are active, while at high pH, NAD-dependent, soluble enzymes show activity . This process provides further insights into the dimerisation mechanism of conformationally semi-flexible molecules .

Pharmacokinetics

The compound’s ability to form dimers suggests that it may have unique distribution and metabolism characteristics .

Result of Action

The result of the compound’s action is the formation of a trans diol . This occurs through the opening of an epoxide in acidic media, which exerts steric control over the process . The epoxide is protonated and induces the attack of water on the back face of the epoxide .

Action Environment

The action of trans-1,2-Cyclohexanediol is influenced by environmental factors such as temperature and pH . For instance, the enzymatic oxidation of 1,2-cyclohexanediol by Gluconobacter oxydans is active at both low and high pH . Additionally, the hydrolysis of cyclohexene oxide, a precursor to trans-1,2-Cyclohexanediol, can be conducted by heating in water between 100 and 140 °C .

Safety and Hazards

Trans-1,2-Cyclohexanediol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, and to avoid dust formation . It should not be ingested or inhaled .

Future Directions

Racemic trans-1,2-cyclohexanediol is shown to form an energetically unrivalled S4-symmetric heterochiral dimer in close analogy to 1,2-ethanediol . Analogous experiments with enantiopure trans-1,2-cyclohexanediol reveal the spectral signature of at least three unsymmetric homochiral dimers .

properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diol
Source PubChem
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InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1
Source PubChem
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InChI Key

PFURGBBHAOXLIO-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075347
Record name 1,2-trans-Cyclohexanediol
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Molecular Weight

116.16 g/mol
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Physical Description

White or cream crystalline powder; [Alfa Aesar MSDS]
Record name trans-1,2-Cyclohexanediol
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Vapor Pressure

0.01 [mmHg]
Record name trans-1,2-Cyclohexanediol
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Product Name

trans-1,2-Cyclohexanediol

CAS RN

1460-57-7, 1072-86-2
Record name trans-1,2-Cyclohexanediol
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Record name 1,2-Cyclohexanediol, trans-
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Record name 1,2-Cyclohexanediol, (1R-trans)-
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Record name 1,2-trans-Cyclohexanediol
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Record name trans-cyclohexane-1,2-diol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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